[2-[(8S,10S,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate
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Overview
Description
[2-[(8S,10S,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate is a complex organic compound with a unique structure It is characterized by its cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(8S,10S,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate typically involves multiple steps. The starting material is often a steroidal compound, which undergoes various chemical transformations including oxidation, reduction, and esterification to yield the final product. Specific reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
[2-[(8S,10S,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
[2-[(8S,10S,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of [2-[(8S,10S,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through pathways that regulate cellular functions such as metabolism, signal transduction, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- [3-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylbenzenesulfonic acid
- ®-4-[(3R,5R,8R,9S,10S,12R,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Uniqueness
What sets [2-[(8S,10S,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate apart is its specific structural features and functional groups, which confer unique chemical reactivity and biological activity. Its methanesulfonate group, in particular, makes it a versatile intermediate in various chemical transformations .
Properties
Molecular Formula |
C23H30O6S |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
[2-[(8S,10S,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate |
InChI |
InChI=1S/C23H30O6S/c1-14-11-19-17-6-5-15-12-16(24)7-9-21(15,2)18(17)8-10-22(19,3)23(14,26)20(25)13-29-30(4,27)28/h7-9,12,14,17,19,26H,5-6,10-11,13H2,1-4H3/t14-,17-,19+,21+,22+,23+/m1/s1 |
InChI Key |
FCOSGDCLPGINJF-XCAPYKEYSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)COS(=O)(=O)C)O)C)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)COS(=O)(=O)C)O)C)C |
Origin of Product |
United States |
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